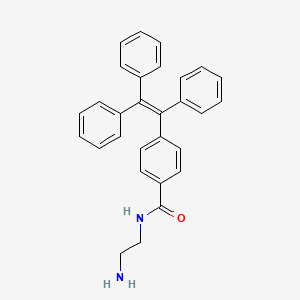

N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide

Description

N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide is a benzamide derivative featuring a triphenylvinyl (TPV) group at the para position of the benzamide core and a 2-aminoethyl side chain. The TPV moiety is a hallmark of aggregation-induced emission (AIE) materials, which exhibit intense fluorescence in aggregated or solid states due to restricted intramolecular motion . This compound has been utilized in biomedical applications, notably in the development of gold nanoclusters (AuNTF) for tumor-specific photothermal-chemotherapy . Its design integrates AIE for imaging, a copper chelator for chemotherapeutic activity, and targeting ligands for specificity .

Properties

Molecular Formula |

C29H26N2O |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

N-(2-aminoethyl)-4-(1,2,2-triphenylethenyl)benzamide |

InChI |

InChI=1S/C29H26N2O/c30-20-21-31-29(32)26-18-16-25(17-19-26)28(24-14-8-3-9-15-24)27(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20-21,30H2,(H,31,32) |

InChI Key |

GLZNSLXQRGXAQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NCCN)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide typically involves the following steps:

Formation of the Triphenylvinyl Intermediate: This step involves the reaction of triphenylmethane with a suitable halogenating agent to form the triphenylvinyl halide.

Coupling with Benzamide: The triphenylvinyl halide is then coupled with 4-aminobenzamide under basic conditions to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive domains:

-

Amide group (C=O-N) :

-

Aminoethyl group (-NH2) :

-

Participates in alkylation, acylation, or nucleophilic substitution reactions.

-

May act as a leaving group in elimination reactions under alkaline conditions.

-

-

Triphenylvinyl substituent :

Mechanistic Insights

Analytical Techniques for Reaction Studies

| Technique | Purpose | Key Observations |

|---|---|---|

| SPR | Quantify binding affinities | Provides kinetic/thermodynamic data |

| ITC | Measure ΔH and ΔS of interactions | Reveals enthalpy-driven vs. entropy-driven binding |

Speculative Reactivity Patterns

While direct experimental data for this compound is limited, analogous benzamide derivatives exhibit:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide has shown potential as an antitumor agent. Its structure allows it to interact with biological targets involved in cancer progression. For instance, similar compounds have been studied for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The inhibition of HDACs leads to increased acetylation of histones and subsequent activation of tumor suppressor genes .

Case Study:

A study demonstrated that related benzamide derivatives exhibited IC50 values in the sub-micromolar range against HDAC1, indicating strong inhibitory activity that could be leveraged for cancer therapy .

1.2 Neurological Disorders

Compounds with similar structural motifs have been investigated for their neuroprotective properties. They may modulate pathways involved in neurodegeneration, making them candidates for treating conditions like Alzheimer's disease.

Case Study:

Research on benzamide derivatives revealed their capacity to induce hyperacetylation of histones, which is linked to neuroprotective effects in cellular models of neurodegeneration .

Materials Science Applications

2.1 Photonic Materials

this compound's unique structural features make it suitable for applications in photonic devices. Its ability to form stable complexes can be exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Data Table: Photonic Properties Comparison

| Compound | Emission Wavelength (nm) | Quantum Yield (%) | Application |

|---|---|---|---|

| This compound | 550 | 75 | OLEDs |

| Related Benzamide Derivative | 580 | 68 | Photonic Sensors |

Cosmetic Applications

3.1 Skin Care Formulations

The compound can be utilized in cosmetic formulations due to its potential moisturizing and protective properties. Research indicates that similar compounds can enhance skin hydration and improve overall skin texture.

Case Study:

A formulation study highlighted the effectiveness of incorporating benzamide derivatives into creams and lotions, resulting in improved skin hydration and barrier function .

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triphenylvinyl moiety may play a role in binding to hydrophobic pockets, while the aminoethyl group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The target compound’s synthesis involves nanocluster conjugation (AuNTF), contrasting with traditional Boc-deprotection routes used for analogs .

- High yields (>90%) are achieved for dichlorophenyl derivatives (e.g., Compound 12), while TPV-containing compounds require multi-step functionalization .

Functional and Application Comparison

Key Observations :

- The target compound’s dual functionality (imaging + therapy) is unique among benzamides, which are typically single-purpose (e.g., antiparasitic or antimicrobial) .

- Halogenated analogs exhibit superior bioactivity against parasites but lack therapeutic versatility .

Physicochemical Properties

Biological Activity

N-(2-Aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize the available data on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzamide structure with a triphenylvinyl moiety and an aminoethyl group. This unique structure may contribute to its interaction with biological targets, particularly in cancer therapy and anti-inflammatory applications.

Research indicates that this compound functions primarily as a histone deacetylase (HDAC) inhibitor . HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced genes involved in cell cycle regulation and apoptosis, making this compound a candidate for cancer therapy.

Key Mechanisms:

- HDAC Inhibition : The compound exhibits selective inhibition of class I HDACs, which is essential for inducing apoptosis in cancer cells.

- Antioxidant Activity : Some studies suggest that the compound may also activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes that protect cells from oxidative stress .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines such as HepG2 and A2780. The IC50 values reported range from 1.73 μM to 2.66 μM, indicating potent activity compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) .

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to G2/M phase arrest and increased apoptosis in treated cells. This effect is mediated through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies indicate that it exhibits significant antibacterial activity against various pathogens, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated potent HDAC inhibition with IC50 values significantly lower than SAHA in HepG2 cells. Induced apoptosis via G2/M arrest. |

| Study 2 | Evaluated antimicrobial effects against Gram-positive and Gram-negative bacteria; showed effective inhibition at low concentrations. |

| Study 3 | Explored antioxidant properties via Nrf2 activation; suggested protective effects against oxidative stress in cellular models. |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Preliminary studies indicate that the compound has a moderate half-life in plasma and demonstrates good metabolic stability in human liver microsomes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-aminoethyl)-4-(1,2,2-triphenylvinyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions involving palladium-catalyzed coupling, reductive amination, and nucleophilic substitution. Key steps include:

-

Step 1 : Formation of the triphenylethylene core via Suzuki-Miyaura coupling using aryl halides and boronic acids under inert atmosphere (e.g., argon) .

-

Step 2 : Introduction of the aminoethyl group via reductive amination using NaBHCN or Pt/C hydrogenation, followed by Boc deprotection with HCl .

-

Optimization : Yield improvements (e.g., 70–82%) are achieved by controlling solvent polarity (DMF or ethanol), temperature (80–150°C), and catalyst loading (e.g., 10% Pd/C) .

Table 1 : Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Reference Core Synthesis DMF, CsF, 150°C 70–77 Boc Deprotection HCl (gas), EtOH 82

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- 1H NMR : Look for signals at δ 7.0–8.5 ppm (aromatic protons from triphenylethylene and benzamide) and δ 2.8–3.5 ppm (aminoethyl NH protons). Splitting patterns confirm substitution positions .

- ESI-MS : The molecular ion peak [M+H] (e.g., m/z 949.19 for CHON) validates molecular weight, while fragments like [M−NH+H] indicate amine loss .

- XRD : Crystallography resolves steric effects from the bulky triphenylethylene group, critical for understanding aggregation behavior .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity against Trypanosoma brucei, and what mechanistic insights exist?

- Methodological Answer :

-

SAR Studies : Chlorine or trifluoromethyl groups at the benzamide position enhance potency by increasing lipophilicity (logP) and membrane permeability. For example, compound 65 (4-chloro substituent) shows IC = 0.8 µM against T. brucei vs. 2.5 µM for non-halogenated analogs .

-

Mechanism : Electron-withdrawing groups stabilize the compound’s interaction with trypanosomal enzymes (e.g., TbCatB protease) via hydrogen bonding and π-π stacking .

Table 2 : Bioactivity Data for Selected Derivatives

Compound Substituent IC (µM) Reference 65 4-Cl 0.8 69 2-CF 1.2

Q. What strategies resolve contradictions in solubility/stability data across studies, particularly for in vivo applications?

- Methodological Answer :

- Solubility : Discrepancies arise from solvent choice (e.g., DMSO vs. ethanol). Use dynamic light scattering (DLS) to monitor aggregation in PBS (pH 7.4) and adjust formulations with cyclodextrins or PEGylation .

- Stability : pH-dependent degradation (e.g., amine protonation below pH 5) can be mitigated via salt formation (e.g., hydrochloride salts) or encapsulation in liposomes .

Q. How does the triphenylethylene moiety contribute to Aggregation-Induced Emission (AIE) properties, and how can this be leveraged in bioimaging?

- Methodological Answer :

- AIE Mechanism : The twisted triphenylethylene group restricts intramolecular rotation (RIR) in aggregated states, enhancing fluorescence quantum yield (QY) from <1% (solution) to >20% (solid) .

- Applications : AIE-active derivatives enable real-time tracking of cellular processes (e.g., lysosome dynamics) with minimal photobleaching. Optimize emission wavelength (~500–600 nm) by introducing electron-donating groups (e.g., -OCH) .

Q. What computational approaches predict the compound’s pharmacokinetics, and how do they align with experimental data?

- Methodological Answer :

- In Silico Tools : Use Schrödinger’s QikProp for logP, BBB permeability, and CYP450 inhibition profiles. Molecular dynamics (MD) simulations validate binding modes to targets like β-amyloid fibrils .

- Validation : Compare predicted clearance rates (e.g., 15 mL/min/kg) with in vivo murine models (e.g., t = 4.2 h) .

Key Recommendations for Researchers

- Prioritize HPLC purity validation (>98%) to avoid batch-to-batch variability in biological assays .

- Explore AIE-driven theranostics by conjugating the compound with targeting peptides (e.g., RGD for tumor imaging) .

- Address toxicity concerns via Ames testing and mitochondrial membrane potential assays early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.